β1/β2-Selectivity Ratio: LK 204-545 vs. CGP 20712A (the Gold-Standard β1-Antagonist)
In a direct head-to-head radioligand binding study using (−)-[125I]iodocyanopindolol in CHO cells stably transfected with human β1- and β2-adrenoceptors, LK 204-545 exhibited a β1/β2-selectivity ratio of approximately 1,800 compared to approximately 650 for CGP 20712A [1]. This represents a 2.75-fold selectivity advantage for LK 204-545 over the compound widely regarded as the gold-standard selective β1-antagonist [1]. In a subsequent independent study using 3H-CGP 12177 whole-cell binding in CHOK1 cells expressing human β1- and β2-adrenoceptors, LK 204-545 (compound 1) yielded a log KD of −8.04 ± 0.03 (β1) and −5.29 ± 0.04 (β2), corresponding to a 562-fold β1/β2 selectivity, while CGP 20712A showed log KD values of −8.79 ± 0.07 (β1) and −5.82 ± 0.04 (β2), yielding a 933-fold selectivity ratio [2]. Although the absolute selectivity ratios differ between assay formats, LK 204-545 consistently demonstrates β1/β2 selectivity within the same order of magnitude as or exceeding that of CGP 20712A, while also offering the unique attribute of partial agonism (see Evidence Item 3).
| Evidence Dimension | β1/β2-adrenoceptor selectivity ratio at human receptors |
|---|---|
| Target Compound Data | LK 204-545: ~1,800-fold (Louis 1999, ICYP binding); 562-fold (Mistry 2013, 3H-CGP 12177 binding) |
| Comparator Or Baseline | CGP 20712A: ~650-fold (Louis 1999, ICYP binding); 933-fold (Mistry 2013, 3H-CGP 12177 binding) |
| Quantified Difference | LK 204-545 is ~2.75-fold more β1/β2-selective than CGP 20712A by ICYP radioligand binding (Louis 1999). By 3H-CGP 12177 binding, CGP 20712A shows 1.66-fold higher selectivity (Mistry 2013). |
| Conditions | Louis 1999: (−)-[125I]iodocyanopindolol radioligand binding, CHO cells transfected with human β1- and β2-adrenoceptors. Mistry 2013: 3H-CGP 12177 whole-cell binding, CHOK1 cells stably expressing human β1- or β2-adrenoceptors. |
Why This Matters
LK 204-545 matches or exceeds CGP 20712A—the academic gold standard—in β1/β2 discrimination capability, making it a viable alternative or complementary tool where maximal subtype resolution is required, with the added dimension of partial agonism.
- [1] Louis SN, Nero TL, Iakovidis D, Jackman GP, Louis WJ. LK 204-545, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors. Eur J Pharmacol. 1999 Feb 19;367(2-3):431-5. PMID: 10079020. View Source
- [2] Mistry SN, Baker JG, Fischer PM, Hill SJ, Gardiner SM, Kellam B. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists. J Med Chem. 2013 May 23;56(10):3852-65. Table 1 and text. PMID: 23614528. View Source
